molecular formula C12H22N2O2S B3131024 tert-Butyl N-(6-isothiocyanatohexyl)carbamate CAS No. 347890-44-2

tert-Butyl N-(6-isothiocyanatohexyl)carbamate

Cat. No.: B3131024
CAS No.: 347890-44-2
M. Wt: 258.38 g/mol
InChI Key: CAUSWASKIFYIOV-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-(6-isothiocyanatohexyl)carbamate typically involves the reaction of 6-aminohexylamine with di-tert-butyl dicarbonate (Boc2O) to form the Boc-protected amine. This intermediate is then reacted with thiophosgene (CSCl2) to introduce the isothiocyanate group .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(6-isothiocyanatohexyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In organic synthesis, tert-Butyl N-(6-isothiocyanatohexyl)carbamate is used as a protecting group for amines. It allows for selective reactions on other functional groups without interference from the amine .

Biology and Medicine: This compound is used in the synthesis of peptide-based drugs and biomolecules. The Boc protecting group is particularly useful in solid-phase peptide synthesis (SPPS), where it can be easily removed under acidic conditions .

Industry: In the pharmaceutical industry, this compound is used in the production of various drugs and active pharmaceutical ingredients (APIs). Its role in protecting amine groups during synthesis is crucial for the development of complex molecules .

Mechanism of Action

The mechanism of action of tert-Butyl N-(6-isothiocyanatohexyl)carbamate primarily involves its role as a protecting group. The Boc group stabilizes the amine, preventing it from participating in unwanted side reactions. Upon treatment with an acid like TFA, the Boc group is cleaved, releasing the free amine for further reactions .

Comparison with Similar Compounds

Uniqueness: tert-Butyl N-(6-isothiocyanatohexyl)carbamate is unique due to its combination of the Boc protecting group and the isothiocyanate functional group. This dual functionality allows it to participate in a wider range of chemical reactions compared to other protecting groups .

Properties

IUPAC Name

tert-butyl N-(6-isothiocyanatohexyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2S/c1-12(2,3)16-11(15)14-9-7-5-4-6-8-13-10-17/h4-9H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAUSWASKIFYIOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCCN=C=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60401236
Record name tert-Butyl N-(6-isothiocyanatohexyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60401236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

347890-44-2
Record name tert-Butyl N-(6-isothiocyanatohexyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60401236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 347890-44-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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